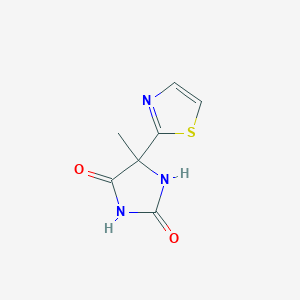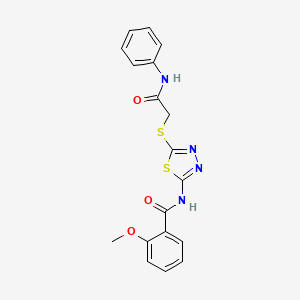
5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiazole ring enhances its pharmacological properties, making it a valuable scaffold in drug design and development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione typically involves the reaction of thiazole derivatives with imidazolidine-2,4-dione precursors. One common method includes the condensation of 2-aminothiazole with methyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability . The use of automated reactors and real-time monitoring systems helps in maintaining consistent reaction conditions, thereby improving the overall yield and reducing production costs .
化学反应分析
Types of Reactions: 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazole derivatives.
科学研究应用
Chemistry: In chemistry, 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . It is often used in biological assays to study its effects on different cellular pathways and to identify potential therapeutic targets .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals .
Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis and formulation of various products .
作用机制
The mechanism of action of 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The thiazole ring plays a crucial role in binding to these targets, leading to the modulation of various biological pathways . For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Thiazolidine-2,4-dione: Shares the thiazolidine core but lacks the methyl and thiazole substituents.
Imidazolidine-2,4-dione: Contains the imidazolidine core but lacks the thiazole ring.
Uniqueness: 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione is unique due to the presence of both the thiazole and imidazolidine rings, which confer distinct chemical and biological properties . This dual-ring structure enhances its stability, reactivity, and ability to interact with multiple biological targets, making it a versatile compound in various scientific and industrial applications .
属性
IUPAC Name |
5-methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-7(5-8-2-3-13-5)4(11)9-6(12)10-7/h2-3H,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRGUGYHJTZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2520267.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/new.no-structure.jpg)
![ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)
![6-Cyclopropyl-2-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520271.png)
![3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)
![3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2520273.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)


![2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)
